2-(pyridin-2-yloxy)acetaldehyde
Description
Properties
CAS No. |
850536-58-2 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
60 |
Origin of Product |
United States |
Synthetic Methodologies for the 2 Pyridin 2 Yloxy Acetaldehyde Scaffold
Strategies for O-Alkylation Precursors
A key step in the synthesis of the target compound is the formation of the ether linkage, connecting the pyridine (B92270) ring to what will become the acetaldehyde (B116499) side chain. This is typically accomplished through O-alkylation of a pyridin-2(1H)-one derivative or other etherification routes.
Alkylation of Pyridin-2(1H)-one Derivatives
Pyridin-2(1H)-ones, also known as 2-hydroxypyridines, are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom. researchgate.net The regioselectivity of this reaction (N-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. researchgate.net
To favor the desired O-alkylation for the synthesis of 2-(pyridin-2-yloxy)acetaldehyde precursors, specific conditions are employed. While direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, methods like the Mitsunobu reaction can offer greater control. researchgate.net The ratio of N- to O-alkylation products in the Mitsunobu reaction is influenced by the substituents on the pyridone ring. researchgate.net Furthermore, palladium-catalyzed O-alkylation of 2-pyridones has been reported as a regioselective method. researchgate.net Another approach involves the TfOH-catalyzed carbenoid insertion, which has shown high regioselectivity for O-alkylation of 2-pyridones under mild, metal-free conditions. rsc.orgrsc.org
| Alkylation Method | Key Features |
| Conventional Alkylation | Reaction of 2-pyridones with alkyl halides or sulfonates under basic conditions. Can produce a mixture of N- and O-alkylation products. researchgate.net |
| Mitsunobu Reaction | Offers a degree of control over regioselectivity, influenced by pyridone substituents. researchgate.net |
| Palladium-Catalyzed Alkylation | Provides a regioselective route to O-alkylated pyridines. researchgate.net |
| TfOH-Catalyzed Carbenoid Insertion | Metal-free, mild conditions with high regioselectivity for O-alkylation. rsc.orgrsc.org |
Etherification Routes
An alternative to the direct alkylation of pyridin-2(1H)-ones is the etherification of a pre-functionalized pyridine with a suitable ethylene (B1197577) glycol derivative. This often involves the reaction of a 2-halopyridine with an alcohol in the presence of a base. For instance, the synthesis of pyridine ligands with poly(ethylene glycol) (PEG) chains has been demonstrated, showcasing the formation of the ether linkage. kyoto-u.ac.jp These reactions can be tailored to introduce a two-carbon unit that can be subsequently converted to the acetaldehyde group.
Approaches for Acetaldehyde Moiety Introduction
Once the 2-(pyridin-2-yloxy) precursor containing a two-carbon side chain with a terminal alcohol or a related functional group is obtained, the next critical step is the introduction of the acetaldehyde moiety.
Oxidation of Corresponding Alcohols
A common and direct method for forming the acetaldehyde group is the oxidation of the corresponding primary alcohol, 2-(pyridin-2-yloxy)ethanol. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Another example is the use of a manganese dioxide (MnO₂) composite catalyst for the oxidation of 2-pyridinemethanol (B130429) to 2-pyridinecarboxaldehyde, a related transformation. google.com
| Oxidizing Agent | Substrate | Product |
| Potassium Permanganate (KMnO₄) | 2-(Pyridin-2-yloxy)ethanol | This compound |
| Chromium Trioxide (CrO₃) | 2-(Pyridin-2-yloxy)ethanol | This compound |
| MnO₂ Composite Catalyst | 2-Pyridinemethanol | 2-Pyridinecarboxaldehyde google.com |
Cleavage Reactions Leading to Aldehyde Formation
In some synthetic strategies, the acetaldehyde functionality can be unmasked from a more complex precursor through a cleavage reaction. For example, ozonolysis of an allylic precursor, such as an O-allyl pyridyl ether, would be a plausible route, although specific examples for this exact scaffold are not prevalent in the provided search results. Another potential, though less direct, method could involve the cleavage of a diol.
Multi-component Reactions Incorporating the Scaffold
Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules in a single step by combining three or more reactants. nih.govrsc.orgnih.gov While a direct MCR for the synthesis of this compound is not explicitly detailed, the principles of MCRs can be applied to generate highly functionalized pyridine derivatives. nih.govrsc.orgbeilstein-journals.org For instance, the Hantzsch pyridine synthesis and its variations are powerful MCRs for creating dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. nih.govacsgcipr.org It is conceivable that a suitably designed MCR could assemble a precursor that already contains the this compound scaffold or a masked version of it. The development of such a reaction would represent a significant advancement in the efficient synthesis of this and related compounds.
Stereoselective and Enantioselective Synthesis Approaches
While the direct enantioselective synthesis of this compound is not extensively documented, several analogous and well-established methodologies for the asymmetric α-functionalization of aldehydes and the formation of pyridyl ethers can be logically extended to construct this chiral scaffold. These approaches primarily fall into two categories: the enantioselective α-oxidation of a pre-formed aldehyde and the stereoselective formation of the pyridyl ether bond.
One promising strategy involves the organocatalytic α-oxidation of aldehydes. This method has been successfully employed to generate α-oxyaldehydes, which are valuable chiral building blocks. nih.gov The use of a chiral amine catalyst, such as L-proline, can facilitate the enantioselective oxidation of an appropriate aldehyde substrate. nih.gov In a hypothetical application to the synthesis of chiral this compound, the reaction would likely proceed via the formation of a chiral enamine intermediate, which then reacts with an electrophilic oxygen source.
A plausible synthetic route could commence with the enantioselective α-hydroxylation of a suitable aldehyde precursor. Organocatalytic methods, particularly those employing chiral catalysts like proline, have proven effective in the direct and enantioselective α-oxidation of aldehydes to furnish α-hydroxy aldehydes with high enantiomeric excess. nih.govmdpi.com These reactions are typically mild and offer a direct pathway to the chiral core. princeton.edu
Alternatively, a stereoselective approach could focus on the formation of the ether linkage. A notable "umpolung" (reverse polarity) strategy for the synthesis of pyridyl ethers involves the Bi(V)-mediated O-arylation of pyridones with arylboronic acids. nih.govnih.govresearchgate.net This method is particularly effective for electron-rich pyridyl systems and proceeds with high regioselectivity for O-arylation over N-arylation. nih.govnih.govresearchgate.net Adapting this for a chiral substrate, one could envision the coupling of a pre-existing chiral α-hydroxyacetaldehyde derivative with a pyridone to form the desired enantiomerically pure product.
Biocatalysis presents another powerful avenue for stereoselective synthesis. Enzymes, such as aldo-keto reductases, have demonstrated high potential in the stereoselective reduction of keto compounds to chiral alcohols, which are precursors to the target aldehyde. nih.gov The use of enzymes can offer exceptional enantioselectivity under mild, environmentally friendly conditions. nih.gov A biocatalytic kinetic resolution of a racemic mixture of an appropriate precursor could also be a viable strategy to obtain the desired enantiomer.
The following table summarizes potential catalytic systems that could be adapted for the enantioselective synthesis of this compound based on analogous reactions.
Table 1: Potential Catalytic Systems for Enantioselective Synthesis
| Catalytic Approach | Catalyst Type | Potential Substrate | Key Features |
|---|---|---|---|
| Organocatalytic α-Oxidation | L-Proline | A suitable aldehyde | Direct enantioselective formation of α-hydroxy aldehyde intermediate. nih.govmdpi.com |
| Organo-SOMO Catalysis | Chiral Amine + Oxidant | Aldehyde with pendent aryl group | Forms radical cation for intramolecular arylation. nih.gov |
| Copper-Bis(phosphine) Dioxide | Cu(I) complex | Silyl enol ether of a ketone | Enantioselective α-arylation of ketones. nih.govacs.org |
| Bi(V)-Mediated O-Arylation | Bismacycle-based system | Chiral α-hydroxyacetaldehyde derivative | Umpolung strategy with high O-selectivity. nih.govnih.govresearchgate.net |
| Biocatalysis | Aldo-keto reductase | α-Keto-2-(pyridin-2-yloxy)acetaldehyde | Enantioselective reduction to the chiral alcohol precursor. nih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods that enhance atom economy and reduce waste.
Alternative Energy Sources:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating. eurekaselect.comnih.govrsc.orgrsc.org In the context of synthesizing pyridyl ethers, microwave-assisted protocols could accelerate the etherification step, potentially under solvent-free conditions, thereby minimizing energy consumption and the use of volatile organic compounds (VOCs).
Sonochemistry: Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can dramatically accelerate reaction rates. researchgate.netnih.govresearchgate.netnih.govcapes.gov.br This technique can promote heterogeneous reactions and has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.netnih.govresearchgate.netnih.govcapes.gov.br Its application could enhance the efficiency of forming the this compound scaffold, particularly in solid-liquid phase reactions.
Advanced Reaction Setups:
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. rsc.orgmdpi.comresearchgate.netuc.ptacs.org A multi-step flow synthesis could be designed to produce this compound in a continuous manner, minimizing manual handling and improving process control and reproducibility.
Catalytic Innovations:
Phase-Transfer Catalysis (PTC): PTC is an inherently green methodology that facilitates reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for organic solvents. fzgxjckxxb.comresearchgate.netwikipedia.orgcrdeepjournal.orgresearchgate.net The synthesis of the pyridyl ether linkage could be achieved under PTC conditions, for instance, by reacting a salt of 2-hydroxypyridine (B17775) with a suitable acetaldehyde derivative in a biphasic system with a phase-transfer catalyst. This approach simplifies work-up procedures and often leads to higher yields under milder conditions. fzgxjckxxb.comwikipedia.org
Solvent-Free and Atom-Economical Reactions: Designing synthetic routes that are solvent-free or utilize environmentally benign solvents like water is a cornerstone of green chemistry. rsc.orgbiosynce.com Furthermore, employing catalytic reactions that maximize atom economy, such as addition and cycloaddition reactions, ensures that a maximal proportion of the starting materials is incorporated into the final product, thus minimizing waste. rsc.orgul.ie
The following table provides an overview of how green chemistry principles can be applied to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Technique | Potential Application in Synthesis | Benefits |
|---|---|---|---|
| Alternative Energy | Microwave-Assisted Synthesis | Etherification of 2-hydroxypyridine | Reduced reaction time, higher yields, less energy consumption. eurekaselect.comnih.gov |
| Alternative Energy | Sonochemistry | Formation of pyridyl ether | Enhanced reaction rates, especially in heterogeneous systems. researchgate.netnih.gov |
| Process Intensification | Flow Chemistry | Multi-step synthesis of the target compound | Improved safety, control, and scalability. rsc.orgmdpi.comresearchgate.net |
| Green Solvents/Catalysis | Phase-Transfer Catalysis (PTC) | Williamson ether synthesis with 2-hydroxypyridine | Use of water as a solvent, reduced organic solvent waste, milder conditions. fzgxjckxxb.comwikipedia.orgcrdeepjournal.org |
| Waste Reduction | Solvent-Free Reactions | Solid-state or neat reaction conditions | Elimination of solvent waste, simplified purification. rsc.orgul.ie |
Reactivity and Chemical Transformations of 2 Pyridin 2 Yloxy Acetaldehyde
Aldehyde Group Reactivity
The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The adjacent α-hydrogens also exhibit enhanced acidity, enabling enolate formation.
One of the most characteristic reactions of aldehydes is nucleophilic addition to the carbonyl carbon. This can be followed by an elimination step, leading to a net substitution at the carbonyl carbon.
2-(pyridin-2-yloxy)acetaldehyde readily reacts with hydrazine (B178648) and its substituted derivatives (such as phenylhydrazine (B124118) and 2,4-dinitrophenylhydrazine) in a condensation reaction. researchgate.netmdpi.com This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the hydrazine to the aldehyde carbonyl group, followed by the elimination of a water molecule to form a stable hydrazone, which features a carbon-nitrogen double bond (C=N-N). nih.govnih.gov These crystalline derivatives are often used for the characterization and identification of aldehydes.
The general reaction is as follows: C₅H₄N-O-CH₂CHO + H₂N-NHR → C₅H₄N-O-CH₂CH=N-NHR + H₂O
Table 1: Examples of Hydrazone Derivatives from this compound
| Reactant | Product Name |
|---|---|
| Hydrazine (H₂NNH₂) | This compound hydrazone |
| Phenylhydrazine (H₂NNHC₆H₅) | This compound phenylhydrazone |
| 2,4-Dinitrophenylhydrazine (B122626) | This compound 2,4-dinitrophenylhydrazone |
| Semicarbazide (H₂NNHCONH₂) | This compound semicarbazone |
Nucleophilic Addition Reactions
Aldol (B89426) Condensation Reactions
Possessing two α-hydrogens (protons on the carbon adjacent to the carbonyl group), this compound can undergo aldol condensation reactions. wikipedia.orgmagritek.com In the presence of a base, it can form an enolate ion which can then act as a nucleophile.
This enolate can attack the electrophilic carbonyl carbon of a second molecule of this compound in a self-condensation reaction. wikipedia.orgcoleparmer.com The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde.
Furthermore, this compound can participate in crossed or mixed aldol condensations with other carbonyl compounds, such as ketones or other aldehydes. byjus.comlibretexts.org For a crossed-aldol reaction to be synthetically useful, it is often designed such that one of the carbonyl partners cannot form an enolate (i.e., it has no α-hydrogens), thereby minimizing the number of possible products. openochem.orgyoutube.com
Table 2: Potential Aldol Condensation Reactions
| Reaction Type | Carbonyl Partner | Product Type |
|---|---|---|
| Self-Condensation | This compound | β-Hydroxy aldehyde / α,β-Unsaturated aldehyde |
| Crossed Condensation | Benzaldehyde (no α-H) | Crossed β-Hydroxy aldehyde / α,β-Unsaturated aldehyde |
| Crossed Condensation | Acetone | Crossed β-Hydroxy ketone / α,β-Unsaturated ketone |
| Crossed Condensation | Cyclohexanone | Crossed β-Hydroxy ketone / α,β-Unsaturated ketone |
Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde group of this compound is a suitable substrate for olefination reactions, which convert the carbon-oxygen double bond into a carbon-carbon double bond.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org The stereochemical outcome (E/Z selectivity) of the alkene depends on the nature of the substituents on the ylide. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.orgorganicchemistrydata.org The HWE reaction typically offers excellent E-selectivity for the resulting alkene, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. organic-chemistry.orgresearchgate.net
Table 3: Olefination of this compound
| Reaction Type | Reagent | Product |
|---|---|---|
| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(allyloxy)pyridine |
| Wittig | (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | 4-(pyridin-2-yloxy)but-2-enenitrile |
| HWE | Triethyl phosphonoacetate | Ethyl 4-(pyridin-2-yloxy)but-2-enoate |
| HWE | Diethyl (cyanomethyl)phosphonate | 4-(pyridin-2-yloxy)but-2-enenitrile |
Reductions to Alcohols
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-(pyridin-2-yloxy)ethanol. This transformation is commonly achieved using metal hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. scribd.comodinity.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent. The general reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com
Table 4: Reduction of this compound
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2-(pyridin-2-yloxy)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF, then H₃O⁺ workup | 2-(pyridin-2-yloxy)ethanol |
Oxidation Reactions
The aldehyde group is in a readily oxidizable state and can be converted to a carboxylic acid functional group. The oxidation of this compound yields 2-(pyridin-2-yloxy)acetic acid. A variety of oxidizing agents can accomplish this transformation, ranging from strong to mild.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) will effectively convert the aldehyde to a carboxylic acid. Milder oxidizing agents can also be employed. For instance, Tollens' reagent ([Ag(NH₃)₂]⁺) provides a classic chemical test for aldehydes, where the aldehyde is oxidized while the silver ions are reduced to elemental silver, forming a "silver mirror." Another example is the use of peracids, such as peracetic acid, often in the presence of a metal catalyst. qub.ac.ukresearchgate.net The selective oxidation of acetaldehyde (B116499) to acetic acid is a well-established industrial process. utexas.edu
Table 5: Oxidation of this compound
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2-(pyridin-2-yloxy)acetic acid |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 2-(pyridin-2-yloxy)acetic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 2-(pyridin-2-yloxy)acetic acid (as carboxylate salt) |
| Peracetic Acid (CH₃CO₃H) | Catalytic Mn(II) | 2-(pyridin-2-yloxy)acetic acid |
Cyclization Reactions Involving the Aldehyde Moiety
The aldehyde functional group in this compound is a key site for reactivity, particularly in cyclization reactions. While specific studies on the cyclization of this compound are not extensively documented, analogous reactions in similar systems suggest potential pathways.
One notable example is the reversible pH-dependent intramolecular cyclization observed in dipicolylamine (DPA) derivatives bearing an aldehyde moiety. In these cases, the aldehyde can cyclize with a pyridine (B92270) ring to form a pyridinium-fused heterocycle. nih.gov This transformation is often reversible and sensitive to pH, with acidic conditions favoring the cyclized, fused-ring structure, while basic conditions favor the open-chain form. nih.gov This suggests that under acidic conditions, the aldehyde in this compound could potentially interact with the pyridine nitrogen, although the ether linkage may influence the feasibility of such a reaction.
Furthermore, studies on other pyridine derivatives with aldehyde or ketone side chains have demonstrated intramolecular aldol-like condensations. These reactions, often catalyzed by Brønsted acids, involve the cyclization of the side chain onto the pyridine ring. youtube.com For instance, pyridines with tethered aliphatic aldehydes can undergo cyclization to form substituted dehydro-piperidine products. youtube.com
In a related context, copper(II)-catalyzed Prins-type cyclizations are used to synthesize substituted tetrahydropyrans from alkenols and aldehydes. nih.gov This highlights the general reactivity of aldehydes in forming heterocyclic structures, a pathway that could be explored for this compound with appropriate reaction partners and catalysts.
Pyridine Ring Reactivity
The reactivity of the pyridine ring in this compound is influenced by the nitrogen heteroatom and the electron-donating nature of the 2-yloxy substituent.
Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com When EAS does occur, it typically directs substitution to the meta-position. youtube.com However, the presence of an electron-donating group, such as the 2-yloxy group in this compound, can activate the ring towards electrophilic attack.
In analogous systems like 2-methoxypyridine, the methoxy (B1213986) group, being an activating group, directs electrophilic substitution. chegg.comchegg.com Computational studies on the nitration of pyridine derivatives indicate that while pyridine itself is deactivated, especially under the acidic conditions required for nitration, pyridine-N-oxide can undergo EAS, with the ortho-nitro compound being the kinetically controlled product. rsc.org
Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored at the 2- and 4-positions, as the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comvaia.comquora.com The 2-yloxy group in this compound is a potential leaving group for such reactions.
The mechanism of SNA on pyridines is similar to that on other electron-poor aromatic systems, proceeding through a high-energy anionic intermediate. youtube.comstackexchange.com The stability of this intermediate is crucial and dictates the feasibility of the reaction. stackexchange.com The presence of electron-withdrawing groups on the ring can accelerate SNA reactions. masterorganicchemistry.com
The pyridine ring of this compound can participate in various metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly used to couple pyridine derivatives with boronic acids or their esters. researchgate.netacs.org
For instance, the Suzuki-Miyaura cross-coupling of potassium 2-pyridyl trifluoroborate with aryl halides has been shown to be effective. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions have been developed for the alkylation of 2-chloropyridines with alkyl bromides. wisc.edu These methods offer pathways to functionalize the pyridine ring of this compound, assuming the ether linkage can be transformed into a suitable leaving group like a halide or triflate.
Copper-catalyzed reactions are also prevalent. For example, the amidation of 2-phenylpyridine (B120327) has been achieved using a copper catalyst with oxygen as the oxidant. acs.org Such methodologies could potentially be adapted for the functionalization of the pyridine ring in this compound.
| Coupling Reaction | Metal Catalyst | Typical Coupling Partners |
| Suzuki-Miyaura | Palladium | Aryl/heteroaryl halides, boronic acids/esters |
| Stille | Palladium | Organostannanes, organic halides/triflates |
| Heck | Palladium | Alkenes, aryl/vinyl halides/triflates |
| Buchwald-Hartwig | Palladium, Copper | Amines/alcohols, aryl halides/triflates |
| Negishi | Nickel, Palladium | Organozinc compounds, organic halides |
Ether Linkage Stability and Transformations
The ether linkage in this compound is generally stable but can be cleaved under specific conditions. Ethers can be cleaved by strong acids, such as HBr or HI, where protonation of the ether oxygen is the initial step, followed by nucleophilic attack of the halide. youtube.com
More targeted methods for C-O bond cleavage have been developed. For example, nickel-catalyzed reductive cleavage of the C(aryl)-O bond in diphenyl ether derivatives has been demonstrated to be facilitated by a 2-pyridyl directing group. rsc.org This suggests that the pyridine ring in this compound could direct a catalyst to cleave the adjacent ether bond. This process is selective and can occur in the presence of a suitable catalyst, while the polymer itself remains stable to acids, bases, and oxidizing agents. rsc.org
Mechanistic Studies of Key Reactions
While specific mechanistic studies for reactions of this compound are limited, the mechanisms of the fundamental reactions it can undergo are well-established for analogous compounds.
Cyclization: Intramolecular cyclizations involving aldehydes and pyridines, particularly under acidic conditions, would likely proceed through protonation of the aldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the pyridine nitrogen. nih.gov
Nucleophilic Aromatic Substitution: The mechanism involves the addition of a nucleophile to the pyridine ring at the 2- or 4-position to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (the 2-oxyacetaldehyde group in this case). youtube.comstackexchange.com
Electrophilic Aromatic Substitution: For activated pyridines, the mechanism is analogous to that of benzene, involving the attack of an electrophile on the aromatic ring to form a cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. rsc.orgresearchgate.net
Metal-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl halide (or triflate) to the metal center, transmetalation with the organometallic coupling partner, and reductive elimination to form the product and regenerate the catalyst. youtube.com
Ether Cleavage: Acid-catalyzed cleavage involves protonation of the ether oxygen to form a good leaving group, which is then displaced via an SN1 or SN2 mechanism. youtube.com Directing group-assisted, metal-catalyzed C-O bond cleavage involves the coordination of the metal to the directing group (the pyridine nitrogen), facilitating the cleavage of the C-O bond through the formation of a stable metallacyclic intermediate. rsc.org
Kinetic Investigations
No published studies containing kinetic data, such as reaction rates or rate constants, for reactions involving this compound were found.
Isotopic Labeling Studies
No published studies involving the use of isotopic labeling, such as with deuterium (B1214612) or carbon-13, to investigate the reaction mechanisms of this compound were found.
Applications in Organic Synthesis and Chemical Biology
Role as a Synthetic Building Block for Complex Molecules
The reactivity of the aldehyde functional group, combined with the electronic properties and coordination capabilities of the pyridine (B92270) ring, positions 2-(pyridin-2-yloxy)acetaldehyde as a valuable precursor in the construction of intricate molecular architectures.
The aldehyde functionality in this compound is a key handle for its use in the synthesis of a variety of heterocyclic compounds.
Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. While direct use of this compound in this context is not extensively documented, its structural motif is present in more complex pyrimidine-based compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their potential biological activities. nih.gov The general synthetic strategies for pyrimidines suggest that this compound could potentially serve as a C2-synthon after appropriate functionalization. For example, it could be envisioned to react with a compound containing an N-C-N fragment to form the pyrimidine core. rsc.org The synthesis of various pyrimidine derivatives has been achieved through catalyzed multicomponent reactions, highlighting the versatility of aldehydes in constructing this heterocyclic system. nih.gov
Pyrazole (B372694) Derivatives: The synthesis of pyrazole derivatives frequently involves the reaction of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. The aldehyde group of this compound can readily participate in such condensations. A notable example is the synthesis of 5-[3-Ethyl-1-methyl-5-(pyridin-2-yloxy)-1H-pyrazol-4-yloxy]-isophthalonitrile, which directly incorporates the pyridin-2-yloxy-pyrazole scaffold. chemrxiv.org In general, aldehyde hydrazones are key intermediates in the synthesis of pyrazoles, and various protocols, including copper-catalyzed and iodine-catalyzed reactions, have been developed for this purpose. rsc.orgresearchgate.net These methods could potentially be applied to this compound to generate a range of substituted pyrazole derivatives.
Triazole Derivatives: Triazoles, existing as 1,2,3- and 1,2,4-isomers, are another important class of heterocycles accessible from aldehyde precursors. While the direct synthesis of triazoles from this compound is not prominently reported, the methodologies for triazole synthesis are well-established and could be adapted. bldpharm.comcopernicus.org For instance, the synthesis of pyridyl-substituted thiazolyl triazole derivatives has been reported, showcasing the compatibility of the pyridine moiety in triazole synthesis. rsc.orgrsc.org The synthesis of 1,2,3-triazoles often proceeds via the Huisgen cycloaddition of an azide (B81097) and an alkyne, and the aldehyde group of this compound could be converted to either of these functionalities to participate in such reactions. The synthesis of more complex systems containing a 1,2,3-triazole moiety linked to other heterocycles like pyridine has also been described. copernicus.org
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The electrophilic nature of the aldehyde group in this compound makes it an excellent candidate for initiating such reaction cascades.
These reactions are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net Aldehydes are common starting materials in multicomponent reactions (MCRs) that lead to the formation of diverse heterocyclic systems, including 2-pyridones. nih.govrsc.orgresearchgate.net For example, the reaction of an aldehyde, an active methylene (B1212753) compound, and a suitable nitrogen source can lead to highly substituted pyridines in a single step. ccspublishing.org.cn The participation of aldehydes in electrocatalytically induced cascade reactions has also been demonstrated, leading to the formation of polycyclic compounds with high efficiency. researchgate.net Although specific examples detailing the use of this compound in such reactions are sparse, its reactivity profile suggests significant potential as a substrate in the development of novel cascade and domino reactions for the synthesis of complex heterocyclic libraries.
The presence of both a pyridine nitrogen atom and an aldehyde oxygen atom (or its derivatives) allows this compound to function as a bidentate or polydentate ligand scaffold for the coordination of metal ions. The synthesis of metal complexes with ligands derived from pyridine-2-carboxaldehyde is well-documented, where the pyridine nitrogen and the imine nitrogen (formed by condensation of the aldehyde with a primary amine) coordinate to a metal center. rsc.orgresearchgate.net
This principle can be extended to this compound. The etheric oxygen atom in the pyridyloxy group can also participate in coordination, potentially leading to tridentate ligands. The synthesis of palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, which bear a structural resemblance to derivatives of this compound, has been reported. rsc.org These ligands act as N,N-bidentate chelators, and their coordination chemistry has been extensively studied. This highlights the potential of the pyridyloxy scaffold in designing novel ligands for catalysis, materials science, and medicinal chemistry.
Derivatization for Enhanced Chemical Utility
The chemical utility of this compound can be significantly enhanced through derivatization of its aldehyde group. This functional group can be readily transformed into a variety of other functionalities, each with its own unique reactivity and applications.
Common derivatizations include the formation of imines (Schiff bases) through reaction with primary amines, oximes with hydroxylamine, and hydrazones with hydrazine derivatives. These transformations not only alter the electronic and steric properties of the molecule but also introduce new reactive sites. For instance, the conversion to an imine introduces a C=N double bond that can be further reduced to a secondary amine or participate in cycloaddition reactions.
A practical application of such derivatization is seen in the use of related structures as protecting groups in polymer chemistry. For example, 2-(pyridin-2-yl)ethanol has been employed as a protecting group for methacrylic acid. rsc.orgresearchgate.net The resulting monomer can be polymerized, and the protecting group can be subsequently removed under specific conditions. This suggests that the this compound moiety could be incorporated into polymers and later modified, offering a route to functional materials.
The table below summarizes some potential derivatizations of the aldehyde group and their enhanced chemical utility.
| Derivative | Reagent | Resulting Functional Group | Enhanced Utility |
| Imine | Primary Amine | C=N | Ligand synthesis, intermediates for amines |
| Oxime | Hydroxylamine | C=N-OH | Ligand synthesis, intermediates for nitriles |
| Hydrazone | Hydrazine | C=N-NH2 | Precursors for heterocycles (e.g., pyrazoles) |
| Acetal | Alcohol | CH(OR)2 | Protection of the aldehyde group |
Photochemical and Electrochemical Applications
The presence of both a pyridine ring and an aldehyde group suggests that this compound may exhibit interesting photochemical and electrochemical properties.
Photochemical Applications: Aldehydes are known to undergo various photochemical reactions, including Norrish Type I and Type II cleavages, as well as photoreduction and photooxidation. researchgate.net The photochemistry of acetaldehyde (B116499), for example, has been studied in the context of atmospheric chemistry. copernicus.orgnih.gov The pyridine moiety can also influence the photochemical behavior, potentially participating in photoinduced electron transfer processes. While specific photochemical studies on this compound are limited, research on the photochemistry of pyruvic acid, a related alpha-keto acid, has shown that its photolysis can be a significant source of acetaldehyde and peroxy radicals in the atmosphere. copernicus.org
Electrochemical Applications: The aldehyde group is electrochemically active and can be either oxidized to a carboxylic acid or reduced to an alcohol. The electrochemical reduction of CO to acetaldehyde on copper single crystals has been a subject of investigation, highlighting the electrochemical relevance of the aldehyde functionality. chemrxiv.org Furthermore, aldehydes can participate in electrocatalytic cascade reactions, demonstrating their utility in electrosynthesis. researchgate.net The pyridine ring can also undergo electrochemical transformations. The combination of these two electroactive moieties in this compound could lead to novel applications in areas such as electrosynthesis, sensing, and electrocatalysis. For example, covalent organic frameworks incorporating pyridine N-oxide ylides have been shown to spontaneously convert into biradical species with catalytic activity. nih.gov
Contributions to Material Science Precursors (excluding biological materials)
The rigid structure of the pyridine ring and the reactive nature of the aldehyde group make this compound a promising precursor for the synthesis of advanced materials, particularly porous polymers and covalent organic frameworks (COFs).
COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. The synthesis of COFs often involves the condensation of monomers with complementary functional groups, such as aldehydes and amines, to form stable covalent linkages.
Pyridine-based COFs have attracted significant attention due to the potential of the pyridine nitrogen to act as a coordination site for metal ions or as a basic catalytic site. The use of pyridine-containing aldehydes in the synthesis of COFs has been demonstrated. For instance, a pyridine-based COF has been successfully synthesized and utilized as an anode material for lithium-ion batteries. rsc.org Another example involves the use of a pyridine-based COF as an efficient adsorbent for the removal of rhodamine B from water. Furthermore, various aldehyde-containing monomers can be polymerized to create polymers with reactive pendant aldehyde groups. google.com These materials can be further modified to tune their properties for specific applications. The bifunctional nature of this compound makes it a valuable building block for the construction of functional organic materials.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Pyridin 2 Yloxy Acetaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 2-(pyridin-2-yloxy)acetaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR).
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the methylene (B1212753) protons, and the four protons of the pyridine (B92270) ring. The aldehyde proton (CHO) typically appears as a triplet in the downfield region (δ 9.5-10.0 ppm) due to coupling with the adjacent methylene protons. The methylene protons (-O-CH₂-) would likely resonate around δ 4.5-5.0 ppm as a doublet, coupling with the aldehyde proton. The four protons on the pyridine ring would appear in the aromatic region (δ 6.8-8.2 ppm), with their specific chemical shifts and splitting patterns determined by their positions relative to the nitrogen atom and the ether linkage.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the aldehyde (around δ 190-200 ppm), the methylene carbon, and the five carbons of the pyridine ring.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
|---|---|---|---|
| Aldehyde (CHO) | ~9.8 | ~198 | Triplet (t) |
| Methylene (CH₂) | ~4.8 | ~70 | Doublet (d) |
| Pyridine H-3 | ~7.0 | ~118 | Multiplet |
| Pyridine H-4 | ~7.7 | ~140 | Multiplet |
| Pyridine H-5 | ~6.9 | ~112 | Multiplet |
| Pyridine H-6 | ~8.1 | ~148 | Multiplet |
| Pyridine C-2 (C-O) | - | ~163 | - |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between coupled protons. For this compound, it would confirm the coupling between the aldehyde proton and the methylene protons, as well as the couplings between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show a correlation from the methylene protons to the C-2 carbon of the pyridine ring, confirming the ether linkage.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. dtu.dk This accuracy allows for the determination of the elemental formula of this compound (C₇H₇NO₂), which has a calculated exact mass of 137.0477. bldpharm.com HRMS can distinguish the target compound from other isobaric species (compounds with the same nominal mass but different elemental formulas), providing a high degree of confidence in its identification. dtu.dknih.gov
Tandem Mass Spectrometry (MS/MS or MS²) is used to further confirm the structure of a molecule. nih.govrsc.org In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ with m/z 138.0550 in positive ion mode) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentations would include the cleavage of the ether bond, leading to ions corresponding to the pyridin-2-ol moiety (m/z 95) and the loss of the acetaldehyde (B116499) group.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |
|---|---|---|
| 137.0477 | [M]⁺ (Molecular Ion) | [C₇H₇NO₂]⁺ |
| 108.0449 | [M-CHO]⁺ | [C₆H₆NO]⁺ |
| 95.0344 | [C₅H₅NO]⁺ (Pyridin-2-ol) | [C₅H₅NO]⁺ |
| 78.0344 | [C₅H₄N]⁺ (Pyridine ring fragment) | [C₅H₄N]⁺ |
Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules directly in tissue sections. d-nb.info However, small, low-abundance aldehydes like this compound can be difficult to detect and ionize efficiently. On-Tissue Chemical Derivatization (OTCD) is a strategy used to enhance the sensitivity and selectivity of MSI for such compounds. nih.govnih.gov
In this approach, a derivatizing agent that specifically reacts with aldehydes is sprayed onto the tissue section. acs.org Reagents like 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) or Girard's Reagent T react with the aldehyde group to form a new, permanently charged derivative. nih.govresearchgate.net This charge-tagging significantly improves the ionization efficiency of the target aldehyde in subsequent MALDI-MSI analysis, enabling its sensitive detection and mapping within the tissue. nih.govacs.org This methodology could be a powerful tool for studying the distribution of this compound in biological systems. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent features would be:
A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. nist.gov
Two C-H stretching bands for the aldehyde proton, typically found around 2820 cm⁻¹ and 2720 cm⁻¹.
A C-O-C stretching vibration for the ether linkage, which would appear in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Several bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine ring. nist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1720 - 1740 |
| Aldehyde (C-H) | Stretch | ~2820 and ~2720 |
| Aromatic Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| Aromatic C-H | Bend (out-of-plane) | 750 - 850 |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating this compound from reaction precursors, byproducts, and degradation products, as well as for its precise quantification. Given the compound's structural features—a reactive aldehyde group and a polar pyridine ring—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, often requiring specific strategies to achieve optimal results.
HPLC is a primary technique for the analysis of this compound. However, the aldehyde functional group lacks a strong chromophore, which results in poor sensitivity with standard ultraviolet (UV) detection. hitachi-hightech.com To overcome this limitation, pre-column or post-column derivatization is employed. This process involves a chemical reaction that attaches a UV-absorbing or fluorescent tag to the aldehyde, significantly enhancing its detectability. nih.gov
2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization:
One of the most common and robust methods for aldehyde quantification is derivatization with 2,4-dinitrophenylhydrazine (DNPH). acs.orgepa.gov In an acidic medium, DNPH reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by HPLC with a UV-visible detector, typically around 360 nm. acs.org
The derivatization reaction is typically performed by mixing the sample containing the aldehyde with an acidic solution of DNPH in a solvent like acetonitrile. acs.org The resulting hydrazone can then be analyzed using reversed-phase HPLC. acs.org The separation is usually achieved on a C18 column with a mobile phase consisting of a gradient mixture of water and an organic solvent such as acetonitrile. waters.com This method is widely adopted for environmental and industrial monitoring of various aldehydes and is highly applicable for purity assessment and quantification of this compound. nih.govscioninstruments.com
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with Diode Array Detector (DAD) or UV Detector |
| Column | Reversed-Phase C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) in acidic acetonitrile |
Fluorescent Derivatization:
For even higher sensitivity, fluorescent derivatizing agents can be used. o-Phthalaldehyde (OPA), in the presence of a thiol like 2-mercaptoethanol, reacts with primary amines to form highly fluorescent isoindole products. researchgate.net While OPA is primarily used for amino acids, other reagents are suitable for aldehydes. oup.comsigmaaldrich.comnih.gov For instance, post-column derivatization with 1,3-cyclohexanedione (B196179) can be used to form a fluorescent product, allowing for the sensitive detection of various aldehydes without complex sample pretreatment. jascoinc.com This approach would be suitable for detecting trace amounts of this compound.
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation in the hot injector port. researchgate.netnih.gov The aldehyde group can be prone to reactions on active sites within the GC system, leading to inaccurate quantification and peak tailing. und.edu
To circumvent these issues, several strategies can be implemented:
Derivatization: Similar to HPLC, derivatization can be employed for GC analysis. A common reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the aldehyde to form a stable oxime derivative that is more volatile and thermally stable. sigmaaldrich.com These derivatives are also highly responsive to electron capture detection (ECD), providing excellent sensitivity.
Specialized Injection Techniques: The use of a temperature-programmable inlet, such as a Programmed Temperature Vaporizer (PTV), or direct on-column injection can minimize the thermal stress on the analyte, preventing its degradation before it reaches the analytical column. nih.govnih.gov
Column Selection: A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often suitable for analyzing polar compounds like pyridine derivatives. For GC-Mass Spectrometry (GC-MS) analysis, a standard 5% phenyl-polysiloxane column (e.g., DB-5MS) can also provide good separation and allow for mass spectral identification. ijpsr.info GC-MS is particularly valuable as it provides structural information, aiding in the unequivocal identification of the compound and any impurities. researchgate.netmanupatra.in
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Injection Technique | Splitless or Programmed Temperature Vaporizer (PTV) |
| Inlet Temperature | 250 °C (for Splitless) or 40 °C ramped to 280 °C (for PTV) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in the solid state. mdpi.comcarleton.edu This non-destructive method provides definitive information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π–π stacking), which are crucial for understanding the compound's physical properties and molecular conformation. creative-biostructure.com
Although a published crystal structure for this compound was not found in the Cambridge Structural Database (CSD), the analysis of closely related pyridine derivatives demonstrates the utility of this technique. cam.ac.ukcam.ac.uk The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the crystal structure is solved and refined. acs.org For potentially unstable compounds, data collection is typically performed at low temperatures (e.g., 100-150 K) to minimize thermal motion and potential degradation. ncl.ac.uk
An analysis of a pyridine derivative, such as the mercury saccharinate complex with pyridine, reveals the type of detailed data that can be obtained. researchgate.net The data includes the crystal system, space group, unit cell dimensions, and refinement statistics, which indicate the quality of the solved structure. researchgate.netresearchgate.net Such an analysis of this compound would unambiguously confirm its molecular structure, reveal the conformation of the yloxy-acetaldehyde side chain relative to the pyridine ring, and detail how the molecules pack together in the crystal lattice.
Computational and Theoretical Investigations of 2 Pyridin 2 Yloxy Acetaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(pyridin-2-yloxy)acetaldehyde at the electronic level. These methods allow for the prediction of molecular geometries, electronic structures, and reaction energetics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of organic molecules, including pyridine (B92270) derivatives. By approximating the electron density of a system, DFT can provide accurate predictions of various molecular properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds.
For instance, DFT calculations at the B3LYP/6-311G** level of theory have been effectively used to explore the stability and reaction pathways of related pyridine-containing acids. nih.gov Such studies can reveal whether processes like tautomerization or decarboxylation are energetically favorable. nih.gov In the case of this compound, DFT could be employed to analyze the electron distribution across the pyridinyl, ether, and acetaldehyde (B116499) moieties, identifying sites susceptible to nucleophilic or electrophilic attack. The calculated energies of different conformations and potential transition states for reactions would illuminate the compound's kinetic and thermodynamic stability.
In a study on the related molecule 2-pyridinecarboxaldehyde, DFT calculations were used alongside experimental techniques to determine its precise adiabatic ionization energy. rsc.org These calculations also helped to confirm that the molecule predominantly exists in its s-trans conformation. rsc.org Similar DFT approaches for this compound would be invaluable in understanding its electronic properties and conformational preferences.
Furthermore, DFT has been combined with experimental data to characterize more complex systems containing a pyridin-2-yl group, such as in the study of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. nih.gov These combined experimental and theoretical studies demonstrate the power of DFT in confirming coordination modes and predicting molecular geometries. nih.gov
A key aspect of reactivity that can be explored with DFT is the analysis of frontier molecular orbitals, which is discussed in the following section.
Molecular Orbital Analysis
Molecular Orbital (MO) analysis provides a detailed picture of the electronic structure and is crucial for understanding a molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they respectively indicate the ability to donate and accept electrons.
For a molecule like this compound, the MO analysis would likely reveal the distribution of these frontier orbitals. The HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the pyridine ring. The LUMO, conversely, would likely be centered on the antibonding π* orbital of the pyridine ring and the carbonyl group of the acetaldehyde moiety. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.
In the related 2-pyridinecarboxaldehyde, molecular and natural bond orbital analyses showed that the HOMO of the s-trans conformer is primarily composed of a nitrogen nonbonding orbital that interacts with the oxygen lone pairs of the formyl group, stabilizing the electronic structure. rsc.org For acetaldehyde itself, the HOMO is largely associated with the carbonyl group, which is the primary site for reactions with electron-seeking reactants. quora.com The introduction of the electron-donating methyl group in acetaldehyde, compared to formaldehyde, raises the energy of the HOMO, making it more reactive towards electrophiles. quora.com
An energy decomposition analysis (EDA) based on absolutely localized molecular orbitals (ALMOs) can further dissect the interaction energies into components such as electrostatics, Pauli repulsion, dispersion, and charge transfer, offering a deeper understanding of non-covalent interactions. rsc.org
Molecular Dynamics Simulations (where applicable to chemical processes)
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, solvent effects, and the dynamics of chemical processes.
In the context of this compound, MD simulations could be employed to study its behavior in different solvent environments, revealing how intermolecular interactions influence its conformational landscape and reactivity. Furthermore, MD simulations can be used to explore the dynamics of its interaction with other molecules or surfaces, which is particularly relevant for understanding its potential role in various chemical and biological systems. For instance, MD simulations have been used to study the stability and interaction of other pyridine derivatives with biological receptors. researchgate.net
Conformational Analysis and Tautomerism Studies
The flexibility of the ether linkage in this compound allows for multiple conformations, which can significantly impact its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule and the energy barriers between them.
Computational methods, particularly DFT, are well-suited for this purpose. By calculating the potential energy surface of the molecule as a function of its dihedral angles, researchers can identify the low-energy conformers. For the related molecule 2-pyridinecarboxaldehyde, computational studies have shown the existence of s-trans and s-cis conformers, with the s-trans being the more stable form. rsc.org A similar analysis for this compound would involve rotating around the C-O and O-C bonds of the ether linkage to determine the preferred spatial orientation of the pyridine ring relative to the acetaldehyde group. The presence of intramolecular hydrogen bonding could also play a role in stabilizing certain conformations, as has been observed in other pyridin-2-yl derivatives. nih.govresearchgate.net
Tautomerism, the interconversion of structural isomers, is another important aspect to consider for molecules with labile protons. For this compound, keto-enol tautomerism of the acetaldehyde moiety is a possibility.
Computational studies on related systems, such as 2-hydroxypyridines and 2-aminopyridines, have demonstrated the utility of theoretical calculations in determining the relative stability of different tautomers. koreascience.krresearchgate.net DFT calculations can be used to compute the energies of the keto and enol forms of this compound, as well as the transition state for their interconversion, thereby predicting the equilibrium position. Studies on the instability of 2,2-di(pyridin-2-yl)acetic acid have shown that DFT calculations can effectively determine whether tautomerization or other reaction pathways like decarboxylation are more favorable. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
For this compound, computational modeling could be used to investigate a variety of potential reactions. For example, the mechanism of its synthesis, or its participation in reactions such as aldol (B89426) condensations, oxidations, or reductions, could be explored.
DFT calculations have been successfully applied to study the reaction mechanisms of similar molecules. For instance, the decarboxylation mechanism of pyridylacetic acids has been investigated using DFT, revealing the energetic favorability of this process over tautomerization. nih.gov The study identified the formation of intermediates and their subsequent tautomerization to the final products. nih.gov
In another example, computational studies on (E)- and (Z)-pyridine-2-carbaldehyde-2'-pyridylhydrazone using DFT helped to understand the stereoelectronic effects that contribute to its reaction selectivity. researchgate.net The calculations of rotational energy barriers highlighted the influence of factors like 1,3-diaxial interactions and intramolecular hydrogen bonds. researchgate.net
By applying similar computational methodologies to this compound, researchers could predict its reactivity in various chemical transformations, guiding experimental efforts and providing a deeper understanding of its chemical nature.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes
Currently, dedicated and optimized synthetic routes for 2-(pyridin-2-yloxy)acetaldehyde are not well-documented in publicly available literature. Future research should prioritize the development of efficient and scalable methods for its preparation. This could involve the adaptation of existing ether synthesis methodologies, such as the Williamson ether synthesis, by reacting 2-halopyridine with a protected form of acetaldehyde (B116499) enolate. Another approach could be the oxidation of the corresponding alcohol, 2-(pyridin-2-yloxy)ethanol. The exploration of various starting materials, catalysts, and reaction conditions will be crucial to achieving high yields and purity.
Table 1: Potential Synthetic Strategies for this compound
| Reaction Type | Starting Materials | Key Considerations |
| Williamson Ether Synthesis | 2-Halopyridine, Glycolaldehyde equivalent | Base selection, protection of the aldehyde |
| Oxidation | 2-(Pyridin-2-yloxy)ethanol | Choice of mild oxidizing agent to prevent over-oxidation |
| C-O Cross-Coupling | 2-Hydroxypyridine (B17775), 2-haloacetaldehyde derivative | Catalyst system (e.g., copper or palladium-based) |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is a blank slate. The presence of both a pyridine (B92270) ring and an aldehyde functional group suggests a rich and complex chemical behavior. Future studies should systematically investigate its reactivity with a wide range of reagents. Key areas of interest include:
Reactions at the Aldehyde: Exploration of its participation in classic aldehyde reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to create a diverse library of derivatives.
Reactions involving the Pyridine Ring: Investigation of electrophilic aromatic substitution, although the pyridyloxy group's directing effects would need to be determined. N-oxidation or quaternization of the pyridine nitrogen could also be explored to modulate the molecule's electronic properties.
Intramolecular Reactions: The proximity of the pyridyloxy and acetaldehyde moieties may enable novel intramolecular cyclization reactions, leading to the formation of new heterocyclic systems.
Advanced Applications in Catalysis and Method Development
The structural motifs within this compound suggest its potential as a ligand in catalysis or as a key building block in the development of new synthetic methods. The pyridine nitrogen and the ether oxygen could act as a bidentate ligand for various metal centers. Research in this area could focus on:
Ligand Synthesis: Modification of the acetaldehyde group to create more complex ligand architectures for asymmetric catalysis.
Catalyst Development: Synthesis and evaluation of metal complexes of this compound and its derivatives for applications in cross-coupling reactions, hydrogenations, or oxidations.
Organocatalysis: The pyridine moiety could potentially act as a basic site in organocatalytic transformations.
Integration with Flow Chemistry and Automated Synthesis
Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer advantages in terms of safety, scalability, and reaction optimization. Future research could explore the synthesis of this compound and its derivatives using continuous flow reactors. This would not only enable a more efficient and safer production but also facilitate the rapid screening of reaction conditions and the generation of compound libraries for biological or materials science applications.
Synergistic Experimental and Computational Approaches
A combined experimental and computational approach will be invaluable in accelerating the understanding of this compound. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic properties, spectroscopic signatures (NMR, IR, UV-Vis), and reactivity. These theoretical insights can guide experimental design and help in the interpretation of results. For instance, computational modeling could predict the most likely sites for electrophilic or nucleophilic attack, suggest potential reaction pathways, and estimate the stability of intermediates and transition states. This synergy will be crucial for the rational design of new reactions and applications based on this promising yet understudied molecule.
Q & A
Basic: What synthetic routes are recommended for 2-(pyridin-2-yloxy)acetaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of pyridin-2-ol with halogenated acetaldehyde derivatives (e.g., chloroacetaldehyde) under basic conditions. For example:
- Reaction Setup: Pyridin-2-ol (1.0 eq), chloroacetaldehyde (1.2 eq), and K₂CO₃ (2.0 eq) in DMF at 60–80°C for 6–12 hours .
- Optimization: Yield improvements (up to 75%) are achieved using continuous flow systems to enhance mixing and reduce side reactions . Solvent choice (e.g., DMF vs. THF) and temperature control are critical to minimize aldehyde oxidation.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the aldehyde proton (δ 9.6–10.0 ppm) and pyridyl protons (δ 7.2–8.5 ppm). Coupling patterns distinguish substituent positions on the pyridine ring .
- Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 138.1 (C₇H₇NO₂). High-resolution MS confirms molecular formula .
- IR Spectroscopy: Strong absorption bands for C=O (1680–1720 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) validate the aldehyde and ether functional groups .
Advanced: How do structural modifications at the pyridine ring influence the compound’s reactivity and biological activity?
Methodological Answer:
Substituents on the pyridine ring alter electronic and steric properties, impacting reactivity and bioactivity:
| Modification | Effect on Reactivity | Biological Impact |
|---|---|---|
| 6-Chloro substitution | Increases electrophilicity via electron withdrawal | Enhances enzyme inhibition (e.g., aldehyde dehydrogenases) |
| Methyl substitution | Steric hindrance reduces nucleophilic attack | Lowers cytotoxicity but improves metabolic stability |
| Sulfanyl group | Facilitates redox reactions | Potential antimicrobial activity |
Experimental Design: Compare derivatives using kinetic studies (e.g., Hammett plots) and in vitro bioassays (e.g., enzyme inhibition assays).
Advanced: How can catalytic systems be optimized for intramolecular arylation in synthesizing this compound?
Methodological Answer:
Intramolecular arylation requires transition-metal catalysts (e.g., Pd or Cu):
- Catalyst Screening: Pd(PPh₃)₄ (5 mol%) in toluene at 110°C achieves 60% yield. Adding ligands (e.g., Xantphos) improves regioselectivity .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions. Mixed solvents (toluene/DMF 3:1) balance reactivity .
- Flow Chemistry: Continuous flow systems reduce reaction time (2 hours vs. 12 hours batch) and improve reproducibility by maintaining precise temperature control .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from experimental variables:
- Assay Conditions: Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter results. Standardize protocols using guidelines like OECD 423.
- Purity Analysis: Impurities (e.g., oxidation byproducts) may skew bioactivity. Validate purity via HPLC (>95%) and NMR .
- Cell Line Variability: Test across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Advanced: What computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., aldehyde dehydrogenase). Focus on hydrogen bonding with pyridyl oxygen and hydrophobic interactions .
- QSAR Studies: Develop models using descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structure with activity .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
